RG7800 -

RG7800

Catalog Number: EVT-280335
CAS Number:
Molecular Formula: C24H28N6O
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, also known as RG7800 or RO6885247, is a small-molecule compound that has been investigated for its potential in treating Spinal Muscular Atrophy (SMA). [] SMA is a genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. [] RG7800 belongs to a class of compounds known as SMN2 splicing modifiers, which act by promoting the inclusion of exon 7 in the SMN2 gene transcript. [] This inclusion is crucial as it leads to the production of a functional Survival Motor Neuron (SMN) protein, which is deficient in SMA patients due to mutations or deletions in the SMN1 gene. []

Future Directions
  • Further Clinical Development: Continued clinical trials are crucial to evaluate the long-term efficacy and safety of RG7800 in different SMA patient populations. [, ] Determining optimal dosing regimens and understanding potential long-term effects will be crucial for its successful translation into a clinical setting.
  • Investigating Combination Therapies: Exploring the synergistic potential of RG7800 with other SMA therapies, such as gene therapy or SMN protein replacement therapy, could lead to more effective treatment strategies. []

Risdiplam (Evrysdi®)

Compound Description: Risdiplam is an orally administered, centrally and peripherally distributed, small-molecule survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier. It is approved by the EMA and MHRA for treating patients aged ≥2 months with a clinical diagnosis of Type 1, 2, or 3 spinal muscular atrophy (SMA) or 1–4 copies of SMN2 []. Clinical trials have demonstrated its ability to increase SMN protein levels in patients with SMA, leading to improvements in motor function [, , ].

Relevance: Risdiplam shares a similar mechanism of action with RG7800, both acting as SMN2 splicing modifiers to increase the production of functional SMN protein [, ]. While both are orally administered, Risdiplam has demonstrated a broader approval for various SMA types and ages compared to RG7800, which was the first small molecule SMN2 splicing modifier to enter human clinical trials [, ].

Nusinersen (Spinraza®)

Compound Description: Nusinersen is an antisense oligonucleotide that targets and binds to the SMN2 pre-mRNA, promoting the inclusion of exon 7 and increasing the production of full-length, functional SMN protein []. It is administered intrathecally and has demonstrated efficacy in improving motor function in patients with SMA types I and II [].

Relevance: While both RG7800 and Nusinersen aim to increase functional SMN protein levels, they differ in their mechanism of action. RG7800 acts as a small-molecule splicing modifier, while Nusinersen is an antisense oligonucleotide [, ]. Furthermore, their routes of administration differ, with RG7800 being orally administered and Nusinersen requiring intrathecal administration [].

Onasemnogene abeparvovec (Zolgensma®)

Compound Description: Onasemnogene abeparvovec is a gene therapy treatment for SMA. It delivers a functional copy of the SMN1 gene to motor neuron cells, providing a long-term source of SMN protein []. This one-time intravenous infusion has shown significant improvements in motor function and survival in infants with SMA Type 1 [].

Pyrido-pyrimidinones

Compound Description: Pyrido-pyrimidinones represent a chemical class of small molecules, with RG7800 being a notable member []. This class has shown promise in modulating the alternative splicing of SMN2, leading to increased production of full-length SMN2 mRNA and subsequently functional SMN protein [].

Relevance: This chemical class encompasses RG7800, highlighting the structural features and properties essential for its activity as an SMN2 splicing modifier []. Further research exploring this chemical class could lead to the identification of additional compounds with improved potency, selectivity, or pharmacological properties compared to RG7800.

Other Related Compounds:

  • Valproic acid: Another histone deacetylase inhibitor studied for SMA treatment. Similar to Phenylbutyrate, it has not shown significant clinical benefits [].
Molecular Structure Analysis

RG7800 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with RNA. The chemical formula is C15_{15}H20_{20}N4_{4}O, and it has a molecular weight of approximately 284.35 g/mol. The structural analysis reveals that RG7800 contains a pyrimidinone core structure which is crucial for its biological activity .

Structural Data

  • Chemical Formula: C15_{15}H20_{20}N4_{4}O
  • Molecular Weight: 284.35 g/mol
  • CAS Number: 1449598-06-4
Chemical Reactions Analysis

RG7800 primarily functions through its interaction with SMN2 pre-mRNA, facilitating the inclusion of exon 7 during splicing. This action increases the production of full-length survival of motor neuron protein from the SMN2 gene. The compound's mechanism involves binding to specific RNA structures, which alters the splicing process. Technical studies have employed various assays to demonstrate RG7800's efficacy in enhancing SMN2 splicing in vitro and in vivo .

Mechanism of Action

The mechanism of action for RG7800 involves binding to the SMN2 pre-mRNA at specific sites, promoting alternative splicing that leads to increased levels of full-length SMN protein. This process is crucial because spinal muscular atrophy results from insufficient levels of SMN protein due to mutations in the SMN1 gene. By enhancing SMN2 expression through modified splicing, RG7800 aims to restore adequate levels of this essential protein in motor neurons, thereby improving neuronal health and function .

Process Data

  • Target: SMN2 pre-mRNA
  • Outcome: Increased production of full-length survival of motor neuron protein
Physical and Chemical Properties Analysis

RG7800 exhibits several notable physical and chemical properties that influence its pharmacokinetics and bioavailability:

  • Solubility: RG7800 is soluble in organic solvents but exhibits variable solubility in aqueous solutions.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely published but are critical for formulation development.

These properties are essential for determining the appropriate delivery methods and formulations for clinical applications .

Applications

RG7800 has been primarily studied for its potential therapeutic applications in spinal muscular atrophy. Clinical trials have focused on assessing its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with types 2 and 3 spinal muscular atrophy. Although initial trials showed promise, further studies were halted due to safety concerns related to off-target effects observed in animal models .

Introduction to RG7800

Chemical and Pharmacological Classification of RG7800

RG7800 is chemically designated as 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, with the molecular formula C₂₄H₂₈N₆O and a molecular weight of 416.52 g/mol [1] [6] [8]. The compound exists as an off-white to yellow solid with limited aqueous solubility but dissolves in acidic conditions (1M HCl) and organic solvents like DMSO and ethanol [1] [4]. Its complex polyheterocyclic structure features a pyridopyrimidinone core linked to pyrazolopyrazine and methylpiperidine moieties, enabling specific RNA interactions [6].

Pharmacologically, RG7800 is classified as a selective SMN2 splicing modifier. This category of therapeutics functions at the post-transcriptional level to influence alternative splicing events, distinguishing it from gene therapies or protein-replacement approaches. The compound demonstrated favorable drug metabolism and pharmacokinetic profiles in preclinical studies, including good oral bioavailability in rats and cynomolgus monkeys, supporting its development as an oral therapeutic agent [1] [4].

Table 1: Chemical and Physicochemical Properties of RG7800

PropertyValue
CAS Number1449598-06-4
Molecular FormulaC₂₄H₂₈N₆O
Molecular Weight416.52 g/mol
AppearanceOff-white to yellow solid
Solubility in 1M HCl100 mg/mL (240.08 mM)
Solubility in DMSO~1.4 mg/mL
Solubility in Ethanol~2.5 mg/mL
Storage Stability-20°C (long-term)

Historical Development and Discovery Context

RG7800 emerged from collaborative drug discovery efforts involving Roche, the SMA Foundation, and PTC Therapeutics [5] [7]. Its development history illustrates a rational structure-based optimization campaign:

  • High-Throughput Screening: The discovery program began with screening campaigns identifying coumarin derivatives as initial SMN2 splicing modulators [10].
  • Lead Optimization: Extensive medicinal chemistry transformed early hits into the pyridopyrimidinone series, with RG7800 identified as a clinical candidate due to its excellent pharmacokinetic properties, oral bioavailability, and potent SMN2 splicing modification in cellular and animal models [4] [10].
  • Clinical Development: RG7800 became the first small-molecule SMN2 splicing modifier to enter human trials. The Phase 1 single-ascending dose study (MOONFISH) in healthy volunteers (2014) demonstrated dose-dependent effects on SMN2 splicing, confirming proof of mechanism [5] [7].
  • Clinical Hold: In 2015, development was suspended when unexpected ocular findings emerged in long-term animal toxicology studies. Despite no observed safety issues in dosed human participants during two-month follow-up, the program remained on clinical hold pending further investigation [5].
  • Scientific Legacy: Though discontinued, RG7800 provided critical validation for splicing modifier platforms, directly enabling the development of risdiplam (Evrysdi®), which received FDA approval in 2020 [10].

Role in Targeting Survival Motor Neuron (SMN) Protein Deficiency

RG7800 addresses the core molecular pathology of SMA – SMN protein deficiency – through a precise mechanism of action:

  • Splicing Correction Mechanism: SMA is caused by homozygous deletion/mutation of the SMN1 gene. The paralogous SMN2 gene predominantly produces truncated, non-functional SMNΔ7 protein due to exon 7 skipping during splicing. RG7800 specifically binds to SMN2 pre-mRNA at two critical sites: the 5' splice site of exon 7 and the exonic splicing enhancer 2 (ESE2) region. This binding stabilizes the transient interaction between the 5' splice site and U1 small nuclear ribonucleoprotein (U1 snRNP), promoting exon 7 inclusion [3] [10].
  • Biochemical Effects: Treatment with RG7800 shifts SMN2 splicing toward full-length (FL) transcripts, increasing functional SMN protein:
  • In vitro: RG7800 increased SMN protein levels in fibroblasts derived from SMA type I patients and in spinal motor neurons differentiated from SMA patient-induced pluripotent stem cells (iPSCs) [1] [4].
  • In vivo: SMA model mice treated orally with RG7800 (0.3-10 mg/kg/day) showed dose-dependent increases in full-length SMN2 mRNA and SMN protein in the brain and muscle tissues. Survival rates reached 80-90% in high-dose groups (vs. untreated controls) with significant body weight gains [1] [4] [6].
  • Clinical evidence: Early-phase trials demonstrated up to two-fold increases in SMN protein levels in blood samples from SMA patients, a change predicted to confer clinical benefit based on natural history studies correlating SMN levels with disease severity [3].

Table 2: In Vivo Efficacy of RG7800 in SMA Model Mice

ParameterLow Dose (0.3/1 mg/kg)Mid Dose (1/3 mg/kg)High Dose (3/10 mg/kg)
Survival beyond PND60Increased vs. control~80%~90%
Body Weight GainModerateSignificantProfound
SMN Protein in BrainDetectable increaseMarked increaseNear-normalization
FL-SMN2 mRNA CorrectionPartialSubstantialMaximal

This targeted mechanism bypasses the genetic defect underlying SMA without altering genomic sequence. The compound's ability to cross the blood-brain barrier and increase SMN protein in the central nervous system was particularly significant, addressing motor neuron vulnerability directly [1] [4]. RG7800 thus established therapeutic proof-of-concept for small-molecule splicing modifiers in neurodegenerative disorders, creating a platform applicable to other splicing-related diseases.

Properties

Product Name

RG7800

IUPAC Name

2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H28N6O/c1-5-19-22-11-21(27-30(22)13-16(3)25-19)20-12-23(31)29-14-18(10-15(2)24(29)26-20)17-6-8-28(4)9-7-17/h10-14,17H,5-9H2,1-4H3

InChI Key

GYFRQCMDLBNZSF-UHFFFAOYSA-N

SMILES

CCC1=NC(=CN2C1=CC(=N2)C3=CC(=O)N4C=C(C=C(C4=N3)C)C5CCN(CC5)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

RG7800; RG-7800; RG 7800; RO6885247; RO-6885247; RO 6885247.

Canonical SMILES

CCC1=NC(=CN2C1=CC(=N2)C3=CC(=O)N4C=C(C=C(C4=N3)C)C5CCN(CC5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.